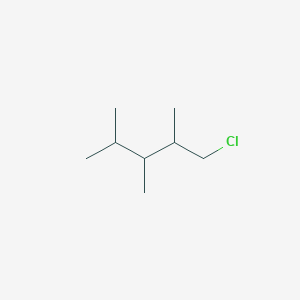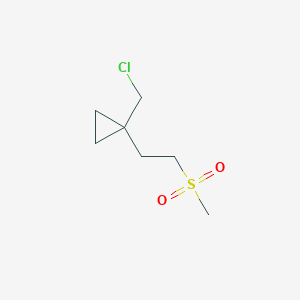
1-(8-Fluoro-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8-Fluoro-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a synthetic organic compound with the molecular formula C11H12FNO2. This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities. The presence of a fluorine atom and a hydroxy group in its structure makes it a compound of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 1-(8-Fluoro-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-fluoroquinoline and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the process. Common conditions include refluxing the mixture in a suitable solvent, such as ethanol or methanol, at elevated temperatures.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters.
Análisis De Reacciones Químicas
1-(8-Fluoro-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a dihydro derivative, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
1-(8-Fluoro-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(8-Fluoro-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may inhibit enzymes or bind to receptors, affecting various biochemical pathways.
Pathways Involved: It can interfere with DNA replication, protein synthesis, or cell signaling pathways, leading to its biological effects.
Comparación Con Compuestos Similares
1-(8-Fluoro-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one and 1-(chloroacetyl)-8-fluoro-1,2,3,4-tetrahydroquinoline share structural similarities.
Uniqueness: The presence of the fluorine atom and the hydroxy group in this compound imparts unique chemical and biological properties, making it distinct from its analogs.
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and versatile reactivity make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H12FNO2 |
|---|---|
Peso molecular |
209.22 g/mol |
Nombre IUPAC |
1-(8-fluoro-4-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C11H12FNO2/c1-7(14)13-6-5-10(15)8-3-2-4-9(12)11(8)13/h2-4,10,15H,5-6H2,1H3 |
Clave InChI |
BCYUFNJXOBCOEA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC(C2=C1C(=CC=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B13168566.png)
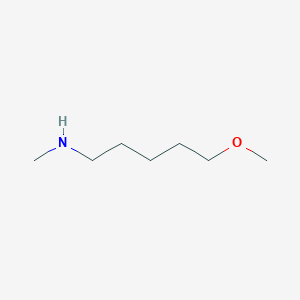

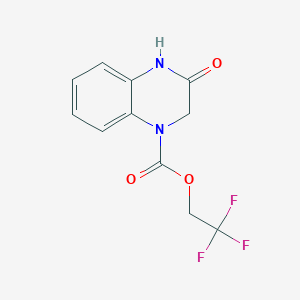
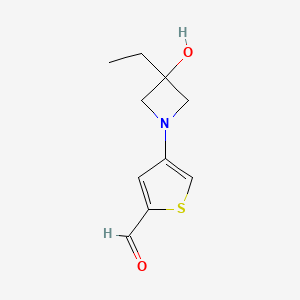
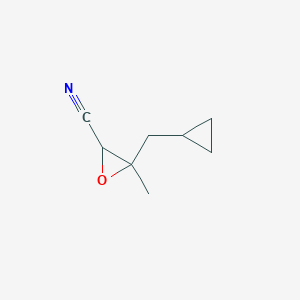

![[(3-Bromo-2-methylpropoxy)methyl]cyclopropane](/img/structure/B13168615.png)
![6-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde](/img/structure/B13168618.png)
